molecular formula C11H12N2O2S B1352456 Ethyl 1-methyl-5-thien-2-yl-1H-pyrazole-3-carboxylate CAS No. 868755-60-6

Ethyl 1-methyl-5-thien-2-yl-1H-pyrazole-3-carboxylate

Cat. No. B1352456
CAS RN: 868755-60-6
M. Wt: 236.29 g/mol
InChI Key: KIYMTNJEKXVPSQ-UHFFFAOYSA-N
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Description

Ethyl 1-methyl-5-thien-2-yl-1H-pyrazole-3-carboxylate is a derivative of pyrazole . Pyrazole is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms . It is used to prepare tetrahydroisoquinoline amide substituted Ph pyrazoles as selective Bcl-2 inhibitors .


Synthesis Analysis

Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . Ethyl 3-methyl-1H-pyrazole-5-carboxylate and its analogues are synthesized .


Molecular Structure Analysis

Pyrazole refers to both an unsaturated parent chemical and a family of simple aromatic ring organic compounds of the heterocyclic diazole series, which are distinguished by a 5-member ring structure made up of two nitrogen atoms in the neighboring position and three carbon atoms in the central position .


Chemical Reactions Analysis

Pyrazoles have recently been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . Many general and practical methods, such as the use of transition-metal catalysts, photoredox reactions, one-pot multicomponent processes, new reactants, and novel reaction types, have resulted in fruitful advancements in the fields of the synthesis and functionalization of pyrazole derivatives over the past ten years .


Physical And Chemical Properties Analysis

The compound appears as white to cream or pale yellow crystals or powder . Its melting point ranges from 136.0-145.0°C .

Scientific Research Applications

Selective Synthesis and Biological Applications

Researchers have developed methods for selectively synthesizing partially hydrogenated pyrazolo[3,4-b]pyridin-3-ones from ethyl 5-amino-3-oxo-1,2-dihydro-1H-pyrazole-1-carboxylate, showcasing the compound's utility in creating complex heterocyclic structures. Such structures are pivotal in the search for new therapeutic agents due to their potential biological activities (Lebedˈ et al., 2012).

Antimicrobial and Anticancer Agents

Compounds derived from pyrazole-5-amine and activated carbonyl groups, which are related to the chemical class of "Ethyl 1-methyl-5-thien-2-yl-1H-pyrazole-3-carboxylate," have been identified to exhibit notable antimicrobial and anticancer activities. This underscores the compound's relevance in the development of new pharmaceuticals, highlighting its significance in medicinal chemistry (Hafez et al., 2016).

Material Science and Coordination Chemistry

The synthesis and structural analysis of new coordination polymers based on metal ions and derivatives of "Ethyl 1-methyl-5-thien-2-yl-1H-pyrazole-3-carboxylate" illustrate the compound's utility in material science. These polymers exhibit unique properties that can be harnessed for various applications, including catalysis, molecular recognition, and as components in electronic devices (Cheng et al., 2017).

Synthesis of Novel Heterocyclic Systems

Research has also focused on creating novel heterocyclic systems, such as thiopirano[3,4-c]pyrazol-7-one derivatives, demonstrating the compound's role in expanding the chemical space of potentially bioactive molecules. These new systems offer a foundation for future drug discovery efforts, emphasizing the compound's importance in synthetic organic chemistry (Chaban et al., 2020).

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Mechanism of Action

Target of Action

It’s known that indole derivatives, which share a similar structure, bind with high affinity to multiple receptors . This suggests that Ethyl 1-methyl-5-thien-2-yl-1H-pyrazole-3-carboxylate may also interact with various biological targets.

Mode of Action

It’s known that compounds with similar structures can exhibit tautomerism , a phenomenon that may influence their reactivity and interaction with biological targets.

Biochemical Pathways

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that Ethyl 1-methyl-5-thien-2-yl-1H-pyrazole-3-carboxylate may also affect a wide range of biochemical pathways.

Pharmacokinetics

The compound’s predicted density is 140±01 g/cm3, and it has a predicted boiling point of 3395±420 °C . These properties may influence the compound’s bioavailability.

Result of Action

It’s known that indole derivatives can exhibit a broad spectrum of biological activities , suggesting that Ethyl 1-methyl-5-thien-2-yl-1H-pyrazole-3-carboxylate may also have diverse effects at the molecular and cellular levels.

properties

IUPAC Name

ethyl 1-methyl-5-thiophen-2-ylpyrazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2S/c1-3-15-11(14)8-7-9(13(2)12-8)10-5-4-6-16-10/h4-7H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIYMTNJEKXVPSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=C1)C2=CC=CS2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90428779
Record name Ethyl 1-methyl-5-(thiophen-2-yl)-1H-pyrazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90428779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 1-methyl-5-thien-2-yl-1H-pyrazole-3-carboxylate

CAS RN

868755-60-6
Record name Ethyl 1-methyl-5-(2-thienyl)-1H-pyrazole-3-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=868755-60-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 1-methyl-5-(thiophen-2-yl)-1H-pyrazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90428779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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